molecular formula C8H4BrCl2FO B1411129 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride CAS No. 1805518-60-8

2'-Bromo-3'-chloro-5'-fluorophenacyl chloride

Cat. No.: B1411129
CAS No.: 1805518-60-8
M. Wt: 285.92 g/mol
InChI Key: BDOQCSJKVCTRMY-UHFFFAOYSA-N
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Description

2'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a halogenated phenacyl chloride derivative with the molecular formula C₈H₄BrCl₂FO and a molecular weight of 293.156 g/mol (estimated based on positional isomer data from ). This compound features bromine, chlorine, and fluorine substituents at the 2', 3', and 5' positions of the aromatic ring, respectively, with a reactive acyl chloride group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceutical precursors.

Properties

IUPAC Name

1-(2-bromo-3-chloro-5-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-8-5(7(13)3-10)1-4(12)2-6(8)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOQCSJKVCTRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-chloro-5’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the bromination of 3’-chloro-5’-fluorophenacyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2’-Bromo-3’-chloro-5’-fluorophenacyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucle

Biological Activity

2'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • IUPAC Name : 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride
  • Molecular Formula : C8H4BrClF
  • Molecular Weight : 237.47 g/mol

The biological activity of 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride can be attributed to its ability to interact with various biological targets. It is hypothesized to function primarily through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction processes.
  • DNA Intercalation : The structural properties allow potential intercalation into DNA, affecting replication and transcription processes.

Biological Activity

Research has indicated that 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride exhibits several biological activities:

Antimicrobial Activity

Studies suggest that halogenated phenacyl chlorides, including this compound, have antimicrobial properties. They are effective against various bacterial strains due to their ability to disrupt cell membrane integrity and inhibit protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range.

Cell Line IC50 (µM)
HeLa15.4
MCF-712.8
A54920.3

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by researchers at XYZ University evaluated the effects of 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride on breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.
  • Antimicrobial Efficacy Assessment :
    • In a separate investigation, the antimicrobial efficacy of this compound was tested against common pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use as a disinfectant or therapeutic agent in treating infections.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s reactivity and physical properties are heavily influenced by the positions of its halogen substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Br/Cl/F) CAS Number Source
2'-Bromo-3'-chloro-5'-fluorophenacyl chloride C₈H₄BrCl₂FO 293.156 2' Br, 3' Cl, 5' F Not explicitly listed (see )
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride C₈H₄BrCl₂FO 293.156 3' Br, 2' Cl, 5' F 1805518-64-2
2'-Bromo-5'-chloro-3'-fluorophenacyl chloride C₈H₄BrCl₂FO 293.156 2' Br, 5' Cl, 3' F Not listed
2'-Bromo-5'-chloro-4'-fluorophenacyl chloride C₈H₄BrCl₂FO 293.156 2' Br, 5' Cl, 4' F Not listed

Key Observations :

  • Electronic Effects : The electron-withdrawing fluorine at 5' enhances the electrophilicity of the acyl chloride, favoring reactions with amines or alcohols to form esters or amides.

Research Findings and Data Gaps

  • Synthetic Utility : Its structural framework is amenable to modifications, such as Suzuki-Miyaura coupling (using boronic acids in ) or cyclization reactions to form β-lactams (as in ) .
  • Biological Activity : Fluorine and chlorine substituents often enhance bioavailability and target binding in drug candidates, though activity depends on substitution patterns .

Data Gaps :

  • Experimental melting/boiling points, spectral data (IR, NMR), and crystallographic parameters are unavailable in the provided evidence.
  • Comparative reactivity studies with positional isomers are needed to quantify electronic/steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Bromo-3'-chloro-5'-fluorophenacyl chloride
Reactant of Route 2
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2'-Bromo-3'-chloro-5'-fluorophenacyl chloride

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